BNTX maleate, also known as 7-benzylidenenaltrexone, is a selective antagonist of the delta-1 opioid receptor. It is represented by the chemical formula CHNO and has a molecular weight of approximately 445.51 g/mol. The compound is primarily utilized in pharmacological research due to its ability to selectively inhibit the delta-1 opioid receptor, which plays a significant role in modulating pain and emotional responses in the body. BNTX maleate is often used in studies investigating the effects of opioid receptors on various physiological processes, including addiction and pain management .
BNTX maleate exhibits significant biological activity as a delta-1 opioid receptor antagonist. Its antagonistic properties have been shown to:
BNTX maleate can be synthesized through various chemical methods. A common synthetic route involves:
BNTX maleate has several applications in scientific research and potential therapeutic areas:
Research on BNTX maleate has revealed important interactions with other compounds and biological systems:
Several compounds share structural or functional similarities with BNTX maleate. Here are some notable examples:
| Compound Name | Type | Key Characteristics |
|---|---|---|
| Naltrexone | Opioid Receptor Antagonist | Non-selective antagonist at mu and kappa receptors |
| Naltriben | Delta-2 Opioid Receptor Antagonist | Selectively inhibits delta-2 receptors |
| 7-Benzylidenenaltrexone | Delta-1 Opioid Receptor Antagonist | Structural analog with similar receptor activity |
BNTX maleate stands out due to its selective antagonism at the delta-1 opioid receptor without significantly affecting other opioid receptors like mu or kappa. This selectivity allows for targeted research into delta-1 receptor functions without confounding effects from other opioid pathways, making it a valuable tool in both basic and applied pharmacology .
The synthesis of BNTX maleate begins with the formation of 7-benzylidenenaltrexone via aldol condensation between naltrexone and benzaldehyde. This reaction exploits the nucleophilic addition of naltrexone’s enolate to the aldehyde carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone [1] [2]. The base-catalyzed mechanism involves deprotonation of naltrexone’s hydroxyl group to form an enolate, which attacks the aldehyde’s electrophilic carbon. Subsequent elimination of water generates the conjugated enone system characteristic of the 7-benzylidene derivative [1].
Key reaction parameters include:
This method predominantly yields the thermodynamically stable (E)-isomer due to steric hindrance in the transition state favoring the trans configuration [2].
The (Z)-isomer of 7-benzylidenenaltrexone, which exhibits higher δ₁ receptor affinity, is inaccessible via direct aldol condensation. Photochemical isomerization using UV light (λ = 300–350 nm) induces π-bond rotation, enabling conversion of the (E)-isomer to the (Z)-form [2]. A representative protocol involves:
The (Z)-isomer’s enhanced δ₁ selectivity arises from its ability to adopt a conformation that complements the receptor’s binding pocket, as shown by PM3 semiempirical modeling [2].
Purifying BNTX maleate requires strategies to resolve (E)- and (Z)-isomers and remove unreacted precursors. Cyclopentyl methyl ether (CPME) emerges as a critical solvent due to its differential solubility effects:
| Step | Conditions | Outcome |
|---|---|---|
| Trituration | CPME, 10°C, 2 hours | 87% yield, >99% purity [4] |
| Crystallization | CPME:ethanol (3:1), −20°C, 12 hours | 97% recovery of naltrexone hydrochloride [4] |
| Azeotropic distillation | CPME-water, 80°C | Removes residual aldehydes [4] |
These methods exploit CPME’s low polarity and high volatility to induce crystallization while minimizing decomposition [4].
BNTX maleate (7-benzylidenenaltrexone maleate) represents a highly selective nonpeptide delta 1 opioid receptor antagonist with exceptional binding characteristics [1] [2]. The compound demonstrates remarkable affinity for delta 1 receptors with a binding constant (Ki) of 0.1 nanomolar in guinea pig brain membranes, representing a 100-fold greater affinity for delta 1 binding sites compared to delta 2 receptor sites [1] [3]. This extraordinary selectivity profile establishes BNTX maleate as the gold standard for delta 1 receptor identification and functional studies [2] [4].
The binding kinetics of BNTX maleate to delta 1 receptors exhibit rapid association characteristics, with studies demonstrating concentration-dependent binding patterns consistent with high-affinity receptor interaction [5]. In vivo labeling studies using tritiated BNTX have revealed specific binding patterns that peak at 30 minutes post-administration, with radioligand uptake correlating strongly with delta site densities across multiple brain regions [5]. The specific binding component comprises approximately 23% of total striatal radioactivity, indicating efficient target engagement despite the modest overall brain penetration [5].
Competition binding studies have established that BNTX maleate selectively antagonizes the effects of delta 1 agonists such as D-Pen2,5-enkephalin with 4-6 fold potency, while demonstrating minimal interference with delta 2 or mu receptor agonist activities [1] [6]. The compound's binding profile demonstrates stereoselective inhibition by optical isomers of naloxone, confirming specific receptor interaction mechanisms [5]. Naltrindole and naltriben, established delta antagonists, effectively block 65-99% of specific BNTX binding at doses of 5.0 micromolar per kilogram, while mu-selective antagonists such as cyprodime show no significant inhibition at equivalent concentrations [5].
BNTX maleate exhibits a distinctive selectivity profile across the opioid receptor subtypes, with binding affinity constants demonstrating marked preferences for specific receptor populations [7]. Comprehensive binding studies have established Ki values of 0.1 nanomolar for delta 1 receptors, 10.8 nanomolar for delta 2 receptors, 13.3 nanomolar for mu receptors, and 58.6 nanomolar for kappa receptors [7]. These findings establish a selectivity hierarchy with delta 1 receptors showing the highest affinity, followed by delta 2 and mu receptors with approximately 100-fold lower affinity, and kappa receptors demonstrating the lowest binding affinity [7].
| Receptor Subtype | Ki Value (nM) | Selectivity Ratio |
|---|---|---|
| Delta 1 | 0.1 | 1 (reference) |
| Delta 2 | 10.8 | 108:1 |
| Mu | 13.3 | 133:1 |
| Kappa | 58.6 | 586:1 |
Radioligand binding analyses using human cerebral cortex membranes have confirmed differential binding profiles between BNTX maleate and receptor subtype-selective ligands [8]. Studies utilizing [3H]D-Pen2,D-Pen5-enkephalin for delta 1 sites and [3H]Ile5,6-deltorphin II for delta 2 sites demonstrate that BNTX maleate competes more effectively for delta 1 binding sites, consistent with its established selectivity profile [8]. The compound's preferential affinity for delta 1 receptors over delta 2 subtypes has been validated through functional assays measuring antagonism of receptor-specific agonists [9].
Cross-reactivity studies have established that BNTX maleate does not significantly interact with non-opioid receptor systems at therapeutically relevant concentrations [1] [2]. The compound's selectivity extends beyond opioid receptor subtypes to include minimal binding to other neurotransmitter receptor families, confirming its utility as a research tool for opioid receptor subtype discrimination [6] [10].
The pharmacological profile of BNTX maleate involves complex interactions with G-protein coupled receptor signaling mechanisms, particularly through modulation of conformational states associated with delta opioid receptor activation [11] [12]. Research has demonstrated that opioid receptors, including delta subtypes, exhibit intrinsic allosteric properties that govern ligand binding affinity and functional selectivity [13] [11]. BNTX maleate's antagonist properties appear to involve stabilization of inactive receptor conformations, preventing the conformational transitions necessary for G-protein coupling and downstream signaling cascades [11] [14].
Studies investigating GPCR allosteric modulation mechanisms have revealed that delta opioid receptors exist in equilibrium between multiple conformational states, with antagonists such as BNTX maleate preferentially binding to and stabilizing inactive conformations [15] [16]. The compound's high selectivity for delta 1 receptors suggests specific conformational requirements that distinguish this receptor subtype from other opioid receptor populations [13] [11]. Molecular dynamics studies of related morphinan derivatives indicate that subtle structural differences can dramatically influence receptor conformation and subsequent signaling pathway activation [16] [17].
The allosteric modulation properties of BNTX maleate extend to its effects on receptor-G protein interactions, with the compound demonstrating ability to modulate both the affinity and efficacy of orthosteric ligands through conformational stabilization mechanisms [11] [14]. These findings suggest that BNTX maleate functions not merely as a competitive antagonist but as a negative allosteric modulator that influences receptor dynamics and signaling efficiency [11] [18]. The compound's effects on receptor conformational equilibria provide insights into the structural basis of opioid receptor subtype selectivity and functional discrimination [12] [15].
The structural framework of BNTX maleate, based on the morphinan scaffold with 7-benzylidene substitution, represents a critical determinant of its pharmacological properties and receptor selectivity profile [19] [20]. Structure-activity relationship studies of morphinan derivatives have established that modifications at position 7 of the naltrexone backbone significantly influence opioid receptor binding affinity and subtype selectivity [21] [22]. The benzylidene moiety at position 7 in BNTX maleate provides the structural basis for delta 1 receptor selectivity through specific electronic and steric interactions within the receptor binding pocket [19] [21].
Molecular modeling studies of 7-arylidenenaltrexone derivatives have revealed that the phenyl ring component contributes significantly to receptor interaction patterns across all opioid receptor subtypes [21]. Quantum-chemical structure-affinity relationship analyses indicate that atoms 4 and 17 within the aromatic system represent critical targets for modifying receptor selectivity and binding affinity [21]. The electronic properties of the benzylidene substituent, including electron distribution patterns and orbital interactions, directly influence the compound's ability to discriminate between delta receptor subtypes [21].
Comparative structure-activity analyses of morphinan derivatives demonstrate that the 4,5-alpha-epoxy configuration, combined with the 7-benzylidene substitution, creates optimal geometric and electronic properties for delta 1 receptor recognition [19] [20]. The presence of the cyclopropylmethyl substituent at position 17 maintains the antagonist character while the 7-benzylidene modification confers subtype selectivity [19] [23]. Studies of related N-phenethyl substituted morphinan derivatives have shown that structural modifications can convert selective receptor ligands into dual-acting compounds, highlighting the critical importance of specific structural features in determining pharmacological profiles [20] [23].